5-Amino-3-methyl-isothiazole-4-carbonitrile

Descripción general

Descripción

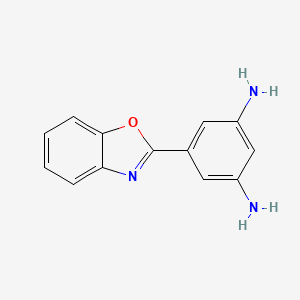

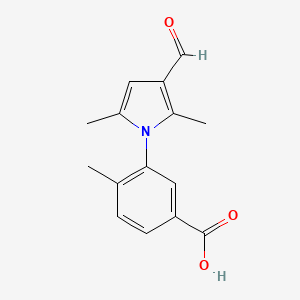

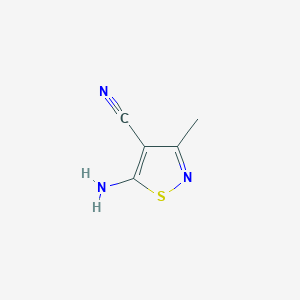

“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “5-Amino-3-methyl-isothiazole-4-carbonitrile” consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis, such as bond lengths and angles, are not available in the retrieved sources.

Chemical Reactions Analysis

The chemical reactions involving “5-Amino-3-methyl-isothiazole-4-carbonitrile” are not explicitly mentioned in the retrieved sources.

Physical And Chemical Properties Analysis

“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved sources .

Aplicaciones Científicas De Investigación

Applications in Industrial and Synthetic Chemistry

Industrial Applications of Amino-Triazoles : Amino-1,2,4-triazoles, a class of compounds to which 5-Amino-3-methyl-isothiazole-4-carbonitrile belongs, have been utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Synthesis and Pharmaceutical Applications : The reactivity of 1,2,4-triazole-3-thione derivatives, related to the chemical family of 5-Amino-3-methyl-isothiazole-4-carbonitrile, has been studied, revealing their potential in synthesizing compounds with high antioxidant and antiradical activity, impacting overall condition and biochemical processes in patients who received high doses of radiation (Kaplaushenko, 2019).

Applications in Pharmacology and Drug Design

Pharmacological Review of Phenolic Acids : The pharmacological profile of Chlorogenic Acid (CGA) is of interest due to its widespread presence and diverse therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension properties. This research underlines the significance of such compounds, closely related to the chemical structure of 5-Amino-3-methyl-isothiazole-4-carbonitrile, in various therapeutic domains (Naveed et al., 2018).

Synthesis and Properties of Triazole Derivatives : The physico-chemical properties and methods of synthesis of 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole, chemically akin to 5-Amino-3-methyl-isothiazole-4-carbonitrile, have been explored. These compounds find application in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their widespread use in optical materials, photosensitizers, antioxidants, additives for fuels and oils, and as corrosion inhibitors highlights their industrial and medical significance (Parchenko, 2019).

Patent Review of Triazole Derivatives : A comprehensive review of patents pertaining to the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, to which 5-Amino-3-methyl-isothiazole-4-carbonitrile is related, has been conducted. This review highlights the continuous interest and research in developing new triazoles with diverse biological activities, emphasizing their potential in treating various diseases and conditions (Ferreira et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFZPWSFDVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363506 | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-isothiazole-4-carbonitrile | |

CAS RN |

41808-35-9 | |

| Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.